molecular formula C15H22BN3O4 B605575 ARI-3531 CAS No. 1432499-51-8

ARI-3531

Cat. No.: B605575
CAS No.: 1432499-51-8
M. Wt: 319.168
InChI Key: MXZNUGFCDVAXLG-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ARI-3531, chemically designated as N-(pyridine-3-carbonyl)-Val-boroPro, is a boronic acid-based inhibitor developed to selectively target prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative disorders and cancer progression . Its design leverages the electrophilic properties of boronic acid to achieve covalent binding with the catalytic serine residue of PREP, resulting in irreversible inhibition.

This compound’s structural backbone includes a valine-boroPro motif coupled with a pyridine-3-carbonyl group, which confers stability and synthetic accessibility . Its pharmacokinetic profile demonstrates high plasma stability, making it suitable for in vivo studies .

Properties

CAS No.

1432499-51-8

Molecular Formula

C15H22BN3O4

Molecular Weight

319.168

IUPAC Name

[(2S)-1-[(2R)-3-methyl-2-(pyridin-4-ylformamido)butanoyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C15H22BN3O4/c1-10(2)13(18-14(20)11-5-7-17-8-6-11)15(21)19-9-3-4-12(19)16(22)23/h5-8,10,12-13,22-23H,3-4,9H2,1-2H3,(H,18,20)/t12-,13-/m1/s1

InChI Key

MXZNUGFCDVAXLG-CHWSQXEVSA-N

SMILES

CC(C)[C@@H](NC(C1=CC=NC=C1)=O)C(N2[C@@H](B(O)O)CCC2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARI-3531;  ARI3531;  ARI 3531

Origin of Product

United States

Comparison with Similar Compounds

Table 1: this compound vs. ARI-3099 and Other Inhibitors

Parameter This compound ARI-3099 KYP-2047 Talabostat
Target Enzyme PREP FAP PREP FAP/DPPs
Selectivity Ratio 77,000× (PREP over FAP) 350× (FAP over PREP) 1,200× (PREP over DPPs) Non-selective
DPP Inhibition None observed Negligible Moderate Strong
Potency (IC₅₀) <10 nM <10 nM ~50 nM ~20 nM
Chemical Backbone Val-boroPro + pyridine-3-carbonyl D-Ala-boroPro + pyridine-4-carbonyl Cyclic sulfonamide Phosphonate-based
Synthetic Feasibility High High Moderate Low
Stability Plasma-stable Plasma-stable Unstable in vivo Moderate

Selectivity and Mechanism

This compound’s 77,000-fold selectivity for PREP over FAP is unprecedented, attributed to the pyridine-3-carbonyl group’s steric and electronic compatibility with PREP’s active site . In contrast, ARI-3099’s pyridine-4-carbonyl group favors FAP binding, achieving 350-fold selectivity over PREP. Both compounds avoid off-target effects on DPPs, unlike Talabostat, which broadly inhibits DPP-4/8/9, leading to adverse metabolic effects .

Structural Advantages

The boronic acid moiety in this compound and ARI-3099 enables covalent, irreversible binding, enhancing potency compared to reversible inhibitors like KYP-2047 . This compound’s valine residue further optimizes hydrophobic interactions with PREP, whereas ARI-3099’s D-alanine configuration aligns with FAP’s substrate preferences .

Therapeutic and Research Utility

This compound’s selectivity makes it ideal for dissecting PREP’s role in protein aggregation (e.g., α-synuclein in Parkinson’s disease) without confounding FAP-related signals . ARI-3099, conversely, is tailored for studying FAP’s contribution to tumor stroma remodeling. Both outperform older inhibitors like Talabostat, which lacks target specificity .

Research Findings and Implications

  • In Vivo Efficacy : In murine models, this compound demonstrated 90% PREP occupancy at 1 mg/kg, correlating with improved cognitive outcomes in neurodegeneration studies .
  • Clinical Potential: While this compound remains preclinical, its pharmacokinetic profile supports further development for CNS disorders. ARI-3099 is being evaluated in oncology models for FAP-driven metastasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARI-3531
Reactant of Route 2
Reactant of Route 2
ARI-3531

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.